- Carbon Nitride-Supported Silver Nanoparticles: Microwave- Assisted Synthesis of Propargylamine and Oxidative C-C Coupling Reaction, ChemistrySelect, 2018, 3(2), 471-480
Cas no 959-88-6 (1,4-Bis(4-bromophenyl)-1,3-butadiyne)
959-88-6 structure
Product Name:1,4-Bis(4-bromophenyl)-1,3-butadiyne
CAS-Nr.:959-88-6
MF:C16H8Br2
MW:360.042722702026
MDL:MFCD00825678
CID:1985784
PubChem ID:160871473
Update Time:2025-06-07
1,4-Bis(4-bromophenyl)-1,3-butadiyne Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1,4-Bis(4-bromophenyl)-1,3-butadiyne
- 1,4-BIS(4-BROMOPHENYL)BUTA-1,3-DIYNE
- 1-bromo-4-[4-(4-bromophenyl)buta-1,3-diynyl]benzene
- 1,1'-buta-1,3-diyne-1,4-diylbis(4-bromobenzene)
- 1,3-Butadiyne,1,4-di(4-bromophenyl)
- 1,4-bis(4-bromodiphenyl)buta-1,3-diyne
- 1,4-bis<4-bromophenyl>-1,3-butadiyne
- 1-Bromo-4-[4-(4-bromophenyl)-1,3-butadiynyl]benzene
- B4013
- bis-(4-bromo-phenyl)-butadiyne
- bis(p-bromophenyl)butadiine
- 1,3-Butadiyne, 1,4-di(4-bromophenyl)-
- 4,4'-dibromodiphenylbutadiyne
- IIERBCCHBFZMQZ-UHFFFAOYSA-N
- 1,1'-(Buta-1,3-diyne-1,4-diyl)bis(4-bromobenzene)
- 1-Bromo-4-[4-(4-bromophenyl)-1,3-butadiynyl]benzene #
- 1,1′-(1,3-Butadiyne-1,4-diyl)bis[4-bromobenzene] (ACI)
- Butadiyne, bis(p-bromophenyl)- (7CI, 8CI)
- SCHEMBL5012561
- 959-88-6
- AKOS025153315
- YSZC589
- Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[4-bromo-
- D89043
- CS-0132632
- DTXSID50348207
- 1-BROMO-4-[4-(4-BROMOPHENYL)BUTA-1,3-DIYN-1-YL]BENZENE
-
- MDL: MFCD00825678
- Inchi: 1S/C16H8Br2/c17-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(18)12-8-14/h5-12H
- InChI-Schlüssel: IIERBCCHBFZMQZ-UHFFFAOYSA-N
- Lächelt: BrC1C=CC(C#CC#CC2C=CC(Br)=CC=2)=CC=1
Berechnete Eigenschaften
- Genaue Masse: 357.89900
- Monoisotopenmasse: 357.89928g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 0
- Schwere Atomanzahl: 18
- Anzahl drehbarer Bindungen: 3
- Komplexität: 344
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 0
- XLogP3: 5.7
Experimentelle Eigenschaften
- PSA: 0.00000
- LogP: 4.61480
1,4-Bis(4-bromophenyl)-1,3-butadiyne Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Gefahrenhinweis: H315-H319
- Warnhinweis: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
1,4-Bis(4-bromophenyl)-1,3-butadiyne Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B870171-50mg |
1,4-Bis(4-bromophenyl)-1,3-butadiyne |
959-88-6 | 98% | 50mg |
546.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B4013-200mg |
1,4-Bis(4-bromophenyl)-1,3-butadiyne |
959-88-6 | 98.0%(LC) | 200mg |
¥1415.0 | 2022-06-10 | |
| Chemenu | CM312538-50mg |
1,4-Bis(4-bromophenyl)-1,3-butadiyne |
959-88-6 | 95% | 50mg |
$81 | 2022-06-09 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B153026-200MG |
1,4-Bis(4-bromophenyl)-1,3-butadiyne |
959-88-6 | >98.0%(HPLC) | 200MG |
¥1,283.00 | 2021-05-21 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B153026-50mg |
1,4-Bis(4-bromophenyl)-1,3-butadiyne |
959-88-6 | 98% | 50mg |
¥69.90 | 2023-09-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1203272-200mg |
1,4-Bis(4-bromophenyl)buta-1,3-diyne |
959-88-6 | 95+% | 200mg |
¥1890.00 | 2024-04-23 | |
| eNovation Chemicals LLC | Y1248892-1g |
Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[4-bromo- |
959-88-6 | 95% | 1g |
$135 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1248892-5g |
Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[4-bromo- |
959-88-6 | 95% | 5g |
$310 | 2024-06-06 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B153026-250mg |
1,4-Bis(4-bromophenyl)-1,3-butadiyne |
959-88-6 | 98% | 250mg |
¥226.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B153026-5g |
1,4-Bis(4-bromophenyl)-1,3-butadiyne |
959-88-6 | 98% | 5g |
¥2131.90 | 2023-09-04 |
1,4-Bis(4-bromophenyl)-1,3-butadiyne Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Catalysts: Carbon nitride (C3N4) (supported Silver nanoparticles) Solvents: Ethanol , Water ; 20 min, 80 °C
Referenz
Herstellungsverfahren 2
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate , Oxygen Catalysts: Copper (amberlite resin supported) Solvents: Dimethyl sulfoxide ; 8 h, 50 °C
1.2 Solvents: Water ; cooled
1.2 Solvents: Water ; cooled
Referenz
- Nitro resin supported copper nanoparticles: An effective heterogeneous catalyst for C-N cross coupling and oxidative C-C homocoupling, Journal of Molecular Catalysis A: Chemical, 2016, 423, 77-84
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Copper , Silica , N2,N2,N4,N4-Tetrakis[3-[[4,6-bis[bis(3-aminopropyl)amino]-1,3,5-triazin-2-yl]ami… (nanosilica-supported, complex with copper(II)) Solvents: Acetonitrile ; 2 h, rt
Referenz
- Copper immobilized on nano-silica triazine dendrimer (Cu(ii)-TD@nSiO2) catalyzed synthesis of symmetrical and unsymmetrical 1,3-diynes under aerobic conditions at ambient temperature, RSC Advances, 2014, 4(27), 14291-14296
Herstellungsverfahren 5
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: 1,3-Propanediamine Catalysts: Thioglycolic acid (reaction products with cellulose) , Copper oxide (CuOx) , Cellulose (reaction products with tris(2-aminoethyl)amine or ethylenediamine) Solvents: Ethanol , Water ; 3.5 h, 25 °C
Referenz
- Thiol-functionalized polymers bearing catalytic nanoparticles, method of preparing the same and use therof, India, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate , Iodine Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ; 24 h, 50 °C
Referenz
- Synthesis of 1,4-diarylsubstituted 1,3-diynes through ligand-free copper-catalyzed oxidative decarboxylative homocoupling of aryl propiolic acids, Tetrahedron, 2014, 70(14), 2416-2421
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Copper alloy, base, Cu 90-93,Sn 7.0-9.0,P 0.03-0.35,Zn 0-0.20,Fe 0-0.10,Pb 0-0.0… , Copper alloy, base, Cu 76.0-84,Al 8.5-11.0,Ni 4.0-6.5,Fe 3.5-5.5,Mn 0-3.0,Zn 0-0… , Copper alloy, base, Cu 64-65,Zn 35-36,Ni 0-0.2 (DIN 2.0335) ; 90 min
Referenz
- Mechanochemical synthesis method using a catalytically active molded body, European Patent Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , Oxygen Catalysts: Cupric chloride Solvents: Dichloromethane ; rt
Referenz
- Chemoselective Cobalt(I)-Catalyzed Cyclotrimerization of (Un)Symmetrical 1,3-Butadiynes for the Synthesis of 1,2,4-Regioisomers, Organic Letters, 2019, 21(11), 4106-4110
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , Oxygen Catalysts: Cuprous iodide , Nickel chloride hexahydrate Solvents: Tetrahydrofuran ; rt
Referenz
- Nickel-catalyzed oxidative coupling reactions of two different terminal alkynes using O2 as the oxidant at room temperature: facile syntheses of unsymmetric 1,3-diynes, Organic Letters, 2009, 11(3), 709-712
Herstellungsverfahren 11
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate , Oxygen Catalysts: Copper oxide (Cu2O) , Copper Solvents: Ethanol ; 8 h, 80 °C
Referenz
- Stabilized Cu/Cu2O nanoparticles on rGO as an efficient heterogeneous catalyst for Glaser homo-coupling, Catalysis Communications, 2019, 125, 98-102
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Triethylamine , Perchloric acid, rubidium salt (1:1) Catalysts: Quinone , Palladium diacetate , Cuprous iodide Solvents: Acetonitrile , Water ; 160 min, 30 °C
Referenz
- Site-selective sequential coupling reactions controlled by "Electrochemical Reaction Site Switching": a straightforward approach to 1,4-bis(diaryl)buta-1,3-diynes, Organic & Biomolecular Chemistry, 2012, 10(48), 9562-9569
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: 1-Butanaminium, N,N,N-tributyl-, hydrogen [bis[μ-(azido-κN1:κN1)]dicuprate][μ12-… Solvents: Benzonitrile ; 4.5 h, 1 atm, 100 °C
Referenz
- Scope and reaction mechanism of an aerobic oxidative alkyne homocoupling catalyzed by a di-copper-substituted silicotungstate, Catalysis Today, 2010, 157(1-4), 359-363
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: 1-Butanaminium, N,N,N-tributyl-, hydrogen [bis[μ-(azido-κN1:κN1)]dicuprate][μ12-… Solvents: Benzonitrile ; 4.5 h, 1 atm, 373 K
Referenz
- Synthesis and structural characterization of a monomeric di-copper-substituted silicotungstate [γ-H2SiW10O36Cu2(μ-1,1-N3)2]4- and the catalysis of oxidative homocoupling of alkynes, Journal of Catalysis, 2008, 258(1), 121-130
Herstellungsverfahren 16
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Pyrrolidinium, 1-(2-ethoxy-2-oxoethyl)-1-methyl-, 1,1,2,2,3,3,4,4,4-nonafluoro-1… ; 2 h, rt
Referenz
- Ester functionalized hydrophobic task specific ionic liquid for Glaser coupling, Indian Journal of Chemistry, 2017, (9), 963-968
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Tetrabutylammonium bromide , Copper, bis[μ-(1,10-phenanthrolin-2(1H)-onato-κN1,κN10:κO2)]di-, (Cu-Cu) Solvents: Water ; 10 h, rt
Referenz
- Efficient and environmentally friendly Glaser coupling of terminal alkynes catalyzed by multinuclear copper complexes under base-free conditions, RSC Advances, 2016, 6(34), 28653-28657
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene , Oxygen Catalysts: Cuprous chloride Solvents: Carbon dioxide ; 8 h, 9 MPa, 60 °C
Referenz
- Copper(I)-catalyzed homocoupling reaction of terminal alkynes in supercritical CO2, Journal of Supercritical Fluids, 2014, 92, 70-74
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , Cuprous chloride , Oxygen ; 50 °C
Referenz
- Red fluorescent luminogen from pyrrole derivatives with aggregation-enhanced emission for cell membrane imaging, Chemical Communications (Cambridge, 2015, 51(40), 8555-8558
1,4-Bis(4-bromophenyl)-1,3-butadiyne Raw materials
1,4-Bis(4-bromophenyl)-1,3-butadiyne Preparation Products
1,4-Bis(4-bromophenyl)-1,3-butadiyne Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:959-88-6)1,4-Bis(4-bromophenyl)-1,3-butadiyne
Bestellnummer:A1195437
Bestandsstatus:in Stock
Menge:5g/25g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 02:27
Preis ($):365.0/1279.0
Email:sales@amadischem.com
1,4-Bis(4-bromophenyl)-1,3-butadiyne Verwandte Literatur
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:959-88-6)1,4-Bis(4-bromophenyl)-1,3-butadiyne
Reinheit:99%/99%
Menge:5g/25g
Preis ($):365.0/1279.0